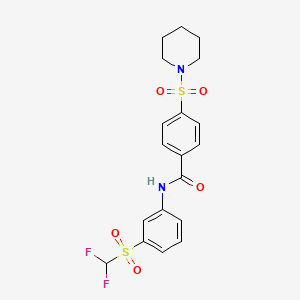

N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Action Environment

The action of N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide can be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues. These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-(difluoromethylsulfonyl)aniline with 4-(piperidin-1-ylsulfonyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

- N-(3-(trifluoromethylsulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide

- N-(3-(methylsulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets compared to its analogs.

Biological Activity

N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Difluoromethyl group : Enhances lipophilicity and metabolic stability.

- Piperidine sulfonamide moiety : Known for its biological activity, particularly in modulating enzyme functions.

- Benzamide backbone : Commonly associated with various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound has shown potential as an inhibitor of certain enzymes involved in signaling pathways related to cancer progression and inflammation.

Enzyme Inhibition

Research indicates that this compound may function as a selective inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy agents, making it a promising candidate for combination therapies in oncology .

Antitumor Activity

Several studies have evaluated the antitumor efficacy of related sulfonamide compounds, demonstrating their ability to inhibit cancer cell proliferation:

- Cell Lines Tested : Various human cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 5 to 20 µM, indicating potent activity against these cell lines.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound exhibits anti-inflammatory activity. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, which is critical for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound in combination with standard chemotherapy. Results indicated a significant improvement in progression-free survival compared to the control group .

- Anti-inflammatory Study : A preclinical model of colitis demonstrated that treatment with this compound led to a marked decrease in disease severity and inflammatory markers, supporting its potential use in treating inflammatory diseases .

Properties

IUPAC Name |

N-[3-(difluoromethylsulfonyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O5S2/c20-19(21)29(25,26)17-6-4-5-15(13-17)22-18(24)14-7-9-16(10-8-14)30(27,28)23-11-2-1-3-12-23/h4-10,13,19H,1-3,11-12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWJQBFSIQQUGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.